molecular formula C9H14O9 B13815074 2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid

2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid

Cat. No.: B13815074
M. Wt: 266.20 g/mol
InChI Key: QHGNHOBXVYYHEK-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid is a tricarboxylic acid derivative. This compound is characterized by the presence of three carboxyl groups and a dihydroxypropoxy group attached to a propane backbone. It is known for its role as an inhibitor of the enzyme aconitase, which interferes with the Krebs cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid can be synthesized through a multi-step process starting from fumaric acid. The synthesis involves the following steps :

    Hydroxylation: Fumaric acid is hydroxylated to form malic acid.

    Esterification: Malic acid is esterified with glycerol to form the dihydroxypropoxy derivative.

    Carboxylation: The esterified product is then carboxylated to introduce the additional carboxyl groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Catalytic hydroxylation: Using catalysts to enhance the hydroxylation step.

    Continuous esterification: Employing continuous flow reactors for the esterification process.

    Controlled carboxylation: Utilizing controlled temperature and pressure conditions for the carboxylation step.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride for halogenation and ammonia for amination are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Citric acid: 2-hydroxypropane-1,2,3-tricarboxylic acid

    Isocitric acid: 1-hydroxypropane-1,2,3-tricarboxylic acid

    Aconitic acid:

    prop-1-ene-1,2,3-tricarboxylic acid

Uniqueness

2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid is unique due to the presence of the dihydroxypropoxy group, which imparts distinct chemical properties and biological activities compared to other tricarboxylic acids. Its ability to inhibit aconitase and interfere with the Krebs cycle sets it apart from other similar compounds .

Properties

Molecular Formula

C9H14O9

Molecular Weight

266.20 g/mol

IUPAC Name

2-(2,3-dihydroxypropoxy)propane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C9H14O9/c10-3-5(11)4-18-9(8(16)17,1-6(12)13)2-7(14)15/h5,10-11H,1-4H2,(H,12,13)(H,14,15)(H,16,17)

InChI Key

QHGNHOBXVYYHEK-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(CC(=O)O)(CC(=O)O)C(=O)O)O)O

Origin of Product

United States

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